molecular formula C13H12FNO2S B14853769 2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxylic acid ethyl ester

2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxylic acid ethyl ester

Cat. No.: B14853769
M. Wt: 265.31 g/mol
InChI Key: RKXJNJJOYUZCSO-UHFFFAOYSA-N
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Description

2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxylic acid ethyl ester is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by the presence of a thiazole ring, a fluorinated phenyl group, and an ester functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxylic acid ethyl ester typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Fluorinated Phenyl Group: The fluorinated phenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of the fluorinated phenyl group reacts with a halogenated thiazole.

    Esterification: The carboxylic acid group on the thiazole ring is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction can convert the ester group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxylic acid.

    Reduction: 2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxylic acid ethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorinated phenyl group can enhance the compound’s binding affinity to its molecular targets, while the thiazole ring can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxylic acid: The carboxylic acid derivative.

    2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-methanol: The alcohol derivative.

    2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxamide: The amide derivative.

Uniqueness

2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxylic acid ethyl ester is unique due to the presence of the ethyl ester group, which can influence its solubility, reactivity, and biological activity. The combination of the fluorinated phenyl group and the thiazole ring also contributes to its distinct chemical properties, making it a valuable compound in various research fields.

Properties

Molecular Formula

C13H12FNO2S

Molecular Weight

265.31 g/mol

IUPAC Name

ethyl 2-(3-fluoro-5-methylphenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C13H12FNO2S/c1-3-17-13(16)11-7-18-12(15-11)9-4-8(2)5-10(14)6-9/h4-7H,3H2,1-2H3

InChI Key

RKXJNJJOYUZCSO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC(=CC(=C2)C)F

Origin of Product

United States

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